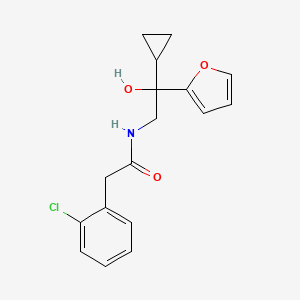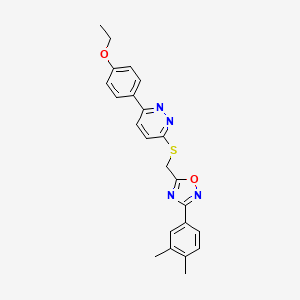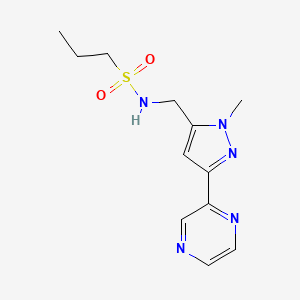
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is not fully understood. However, it is believed that the compound exerts its biological activity through the formation of a complex with metal ions. This complex formation can lead to changes in the cellular environment, which can result in the inhibition of cancer cell growth or the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have high selectivity and sensitivity towards various metal ions, making it a promising tool for metal ion detection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for the detection of metal ions in complex biological samples. Additionally, this compound has been shown to have potential anti-cancer activity, making it a promising candidate for further investigation in cancer research.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound is a multi-step process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation is needed to fully understand the mechanism of action of this compound. This will enable researchers to optimize its biological activity and develop more effective applications.
Another future direction is the investigation of this compound's potential as a therapeutic agent for various diseases. This includes its potential as an anti-cancer agent and its ability to detect metal ions in biological samples. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its high selectivity and sensitivity towards metal ions make it a useful tool for metal ion detection, while its potential anti-cancer activity makes it a promising candidate for further investigation in cancer research. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its biological activity.
Synthesemethoden
The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a multi-step process that involves the reaction of various chemical reagents. The starting materials for the synthesis are 2,4-dimethylphenyl hydrazine and 4-fluorobenzoic acid. The reaction involves the formation of an intermediate product, which is then reacted with thionyl chloride and triethylamine to form the final product. The purity of the compound can be increased through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to have high selectivity and sensitivity towards various metal ions such as copper, mercury, and zinc. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-3-8-14(11(2)9-10)16-20-21-17(23-16)19-15(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZQCCJQMDBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)





![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)


![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2624432.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2624440.png)
